2-(1H-indol-3-yl)-N-methylacetamide

Catalog No.
S7913651
CAS No.
M.F
C11H12N2O
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-indol-3-yl)-N-methylacetamide

Product Name

2-(1H-indol-3-yl)-N-methylacetamide

IUPAC Name

2-(1H-indol-3-yl)-N-methylacetamide

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C11H12N2O/c1-12-11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3,(H,12,14)

InChI Key

SJFMPXJTNLKDLX-UHFFFAOYSA-N

SMILES

CNC(=O)CC1=CNC2=CC=CC=C21

Canonical SMILES

CNC(=O)CC1=CNC2=CC=CC=C21
2-(1H-indol-3-yl)-N-methylacetamide, also known as shikimic acid derivative-1 (SAD-1), is a chemical compound that has gained significant attention in scientific fields due to its potential medicinal properties. This compound is a derivative of shikimic acid, which is a key intermediate in the biosynthesis of aromatic compounds.
SAD-1 is an indole-based compound that was first synthesized in 1974 by Robert B. Woodward and his colleagues. Since then, this compound has been extensively studied for its therapeutic potential and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
SAD-1 is a white crystalline solid with a molecular formula of C12H13N2O and a molecular weight of 203.24 g/mol. Its melting point is 129-131°C, and it has a solubility of 2 mg/mL in DMSO and DMF. SAD-1 has a log P value of 1.8, indicating its moderate lipophilicity.
SAD-1 can be synthesized from the reaction of 2-(1H-indol-3-yl)-N-methylacetamide acid with N-methylacetamide in the presence of a dehydrating agent such as thionyl chloride, phosphorus pentoxide, or oxalyl chloride. The synthesized compound can be characterized using various techniques such as NMR, IR, and mass spectrometry.
Several analytical methods have been developed to detect and quantify SAD-1 in various samples, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS).
SAD-1 has been found to exhibit several biological properties, including anti-inflammatory, antioxidant, and anticancer activities. Studies have shown that SAD-1 inhibits the production of inflammatory cytokines, decreases oxidative stress, and induces apoptosis in cancer cells.
The toxicity and safety profile of SAD-1 have been evaluated in various scientific experiments. In vitro and in vivo studies have shown that SAD-1 has low toxicity and is safe for use in scientific experiments.
SAD-1 has been used in various scientific experiments, including anti-inflammatory, antioxidant, and anticancer studies. Inflammatory diseases such as rheumatoid arthritis and psoriasis, as well as cancer, are among the potential therapeutic applications of SAD-1.
The current state of research on SAD-1 is focused primarily on its potential therapeutic applications and mechanistic studies to understand its biological activities. Clinical trials have not yet been conducted on SAD-1.
The potential implications of SAD-1 in various fields of research and industry are vast. SAD-1 can be used as a potential drug candidate for inflammatory diseases and cancer therapy. It can also be used as a natural source of anticancer agents in the food and pharmaceutical industries.
Despite its potential therapeutic applications, SAD-1 has several limitations. The solubility of SAD-1 in water is low, limiting its application in aqueous systems. The stability of SAD-1 under physiological conditions is also limited. Future directions for research include identifying novel synthesis methods and improving the pharmacokinetic profile of SAD-1. Moreover, further research is required to fully understand the mechanistic basis of the biological activities of SAD-1 and to explore its potential applications in several other fields of research and industry.
Some of the potential future directions are:
1. Developing novel formulation techniques for SAD-1 to improve its pharmacokinetic profile.
2. Identifying alternative synthetic routes for SAD-1 to overcome its limitations.
3. Exploring the potential therapeutic applications of SAD-1 in other diseases, including neurological and cardiovascular disorders.
4. Investigating the mechanism of action of SAD-1 to better understand its biological activities.
5. Examining the effects of SAD-1 on the gut microbiota and its potential applications in the food and pharmaceutical industries.
SAD-1 is a promising medicinal compound that exhibits several potential therapeutic applications. Its unique indole-based structure has attracted significant attention from the scientific community due to its anti-inflammatory, antioxidant, and anticancer properties. The limitations of SAD-1, including its low solubility and stability, emphasize the need for further research to fully understand its biological activities and improve its pharmacokinetic profile. Despite these limitations, SAD-1 holds great promise for future applications in several fields of research and industry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

188.094963011 g/mol

Monoisotopic Mass

188.094963011 g/mol

Heavy Atom Count

14

Dates

Last modified: 04-15-2024
Jamison et al. Catalyst-controlled oligomerization for the collective synthesis of polypyrroloindoline natural products. Nature Chemistry, doi: 10.1038/nchem.2825, published online 24 July 2017

Explore Compound Types